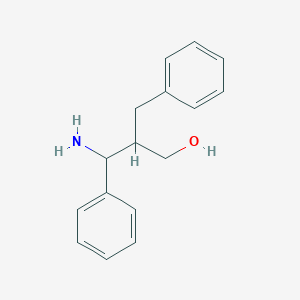

3-Amino-2-benzyl-3-phenylpropan-1-ol

Description

Properties

IUPAC Name |

3-amino-2-benzyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c17-16(14-9-5-2-6-10-14)15(12-18)11-13-7-3-1-4-8-13/h1-10,15-16,18H,11-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQKDZDZTLESGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-benzyl-3-phenylpropan-1-ol typically involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions generally include:

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, pyridinium chlorochromate (PCC) in dichloromethane.

-

Products : 3-Amino-2-benzyl-3-phenylpropanal (aldehyde) or 3-amino-2-benzyl-3-phenylpropanone (ketone).

-

Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent.

Substitution Reactions

The hydroxyl group can be replaced by nucleophiles (e.g., halogens, amines).

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form chlorides or bromides; subsequent substitution with amines or thiols.

-

Example :

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases.

-

Reagents/Conditions : Aldehydes (e.g., salicylaldehyde) in ethanol under reflux .

-

Products : Chiral Schiff base ligands (e.g., (S)-2-[(1-benzyl-2-hydroxyethylimino)methyl]-4-nitrophenol) .

-

Application : These ligands are used in asymmetric catalysis and coordination chemistry .

Catalytic Cyclization

Zr-catalyzed reactions with 1,3-dicarbonyl compounds yield heterocycles.

-

Products : Tetrasubstituted 1,3-diacylpyrroles (e.g., via Knoevenagel condensation and intramolecular cyclization) .

Stereoselective Reduction

Optically active derivatives are synthesized via asymmetric reduction.

-

Reagents/Conditions : Hydrogen donors (e.g., H₂/Pd-C) with chiral ligands (e.g., (R)-BINAP) .

-

Application : Key intermediate for pharmaceuticals like HIV reverse transcriptase inhibitors .

Radical Addition Reactions

The amino alcohol acts as an initiator in radical chain reactions.

-

Reagents/Conditions : Tetrahalomethanes (CCl₄ or CBr₄) under UV light.

-

Products : Stable radicals that propagate chain reactions, forming halogenated alkanes.

Mechanistic Insights

-

Oxidation : The hydroxyl group’s α-hydrogen is abstracted, forming a carbonyl intermediate.

-

Schiff Base Formation : Nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration .

-

Cyclization : Zr coordinates to the carbonyl oxygen of 1,3-dicarbonyl compounds, enabling Knoevenagel condensation and subsequent cyclization .

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-benzyl-3-phenylpropan-1-ol serves as a precursor for synthesizing complex pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in various chemical reactions that can yield biologically active compounds. For instance, it has been identified as a potential building block for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapies for HIV treatment .

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Enzymatic Activity : It has been explored for its ability to inhibit steroid sulfatase, an enzyme involved in estrogen metabolism, making it a candidate for treating estrogen-dependent cancers .

Synthesis of Therapeutic Agents

The compound is utilized in the synthesis of various pharmacologically active substances. Notable examples include:

- Fluoxetine : An antidepressant that is widely prescribed.

- Nisoxetine and Tomoxetine : Both are selective norepinephrine reuptake inhibitors used in treating attention deficit hyperactivity disorder (ADHD) and depression .

Case Study 1: Synthesis and Activity of NNRTIs

A study focused on the design and synthesis of NNRTIs utilizing derivatives of this compound revealed that certain modifications could enhance binding affinity to the reverse transcriptase enzyme, demonstrating the compound's versatility in drug design .

Case Study 2: Inhibition of Steroid Sulfatase

Research conducted on steroid sulfatase inhibitors highlighted how derivatives of this compound could effectively block estrogen production in cancer cells, showcasing its potential role in cancer therapeutics .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits steroid sulfatase | |

| Antiviral Activity | Potential NNRTI precursor | |

| Neurological Applications | Precursor for drugs targeting neurological disorders |

Table 2: Therapeutic Agents Synthesized from this compound

| Drug Name | Type | Indication |

|---|---|---|

| Fluoxetine | Antidepressant | Major depressive disorder |

| Nisoxetine | Norepinephrine reuptake inhibitor | ADHD |

| Tomoxetine | Norepinephrine reuptake inhibitor | ADHD |

Mechanism of Action

The mechanism of action of 3-Amino-2-benzyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups . The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-amino-2-benzyl-3-phenylpropan-1-ol and related amino alcohols, focusing on molecular structure, physical properties, and available data.

Table 1: Structural and Physical Properties of Selected Amino Alcohols

Notes:

- Structural Differences: The primary compound distinguishes itself with dual aromatic substituents (benzyl and phenyl), unlike 3-amino-2-benzylpropan-1-ol (single benzyl) and (S)-2-amino-3-phenylpropan-1-ol (single phenyl). Stereochemical complexity is evident in (S)-2-amino-3-phenylpropan-1-ol, which is enantiomerically pure, whereas data on the chirality of this compound is absent .

- Molecular Weight Discrepancies: The reported molecular weight of 185.23 for this compound conflicts with its purported formula (C₁₂H₁₁NO would require a molecular weight of ~193.23).

- Synthesis and Applications: No direct synthesis methods or applications are provided for this compound. In contrast, (S)-2-amino-3-phenylpropan-1-ol is a known precursor in peptide mimetics and asymmetric catalysis .

Research Findings and Functional Implications

While explicit research on this compound is lacking, insights can be extrapolated from analogs:

Solubility and Reactivity: The dual aromatic rings in this compound likely reduce water solubility compared to less-substituted analogs like 3-amino-2-benzylpropan-1-ol. This hydrophobicity may influence its utility in organic solvents or lipid-rich environments.

Biological Activity: (S)-2-Amino-3-phenylpropan-1-ol exhibits bioactivity in neurotransmitter synthesis pathways, but the benzyl and phenyl groups in this compound could sterically hinder similar interactions .

Limitations and Data Gaps

- Ambiguities in Identification: CAS numbers and molecular formulas for this compound are inconsistently reported, necessitating verification via spectral data (e.g., NMR, MS) .

- Lack of Comparative Studies: No experimental data on melting points, boiling points, or spectroscopic profiles are available for direct comparison.

Biological Activity

3-Amino-2-benzyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C16H19NO and a molecular weight of approximately 241.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features both benzyl and phenyl groups attached to a propanol backbone, which contributes to its unique chemical reactivity and biological properties. It appears as a white to light yellow solid and is soluble in organic solvents such as ethanol and methanol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator of enzymatic reactions:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Receptor Modulation : It interacts with cell surface receptors, thereby altering signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antidepressant Effects : Some derivatives have shown promise in treating depression by modulating neurotransmitter systems.

- Antiviral Activity : Studies suggest potential efficacy against viral targets, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment .

- Neuroprotective Properties : The compound may have applications in neurological disorders due to its ability to influence neurochemical pathways.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Below are summarized findings from key research:

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving the modification of existing organic compounds. Its applications extend beyond medicinal chemistry into fields such as:

- Pharmaceutical Development : As an intermediate in drug synthesis.

- Biochemical Assays : Used as a probe for studying enzyme-substrate interactions.

Q & A

Q. What steps validate conflicting crystallographic and spectroscopic data for this compound?

- Methodology :

- Re-examine crystal packing effects (e.g., hydrogen-bonding networks may alter torsion angles).

- Use solid-state NMR to cross-validate solution-state data .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to potential amine volatility.

- Spill Management : Neutralize with citric acid and adsorb with vermiculite .

Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.